Home > Products > Screening Compounds P107834 > 1-Phenethyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione
1-Phenethyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione -

1-Phenethyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione

Catalog Number: EVT-5113618
CAS Number:
Molecular Formula: C22H25N3O2
Molecular Weight: 363.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-Phenethyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione is a synthetic compound that has gained attention in medicinal chemistry, particularly in neuropharmacology. Its unique molecular structure comprises a pyrrolidine ring linked to a piperazine moiety, which suggests potential interactions with neurotransmitter systems. The compound is being investigated for its therapeutic applications, especially as a neuroprotective agent, due to its structural similarity to known psychoactive compounds that interact with serotonin and dopamine receptors .

Source and Classification

This compound is classified under the category of pyrrolidine derivatives and belongs to the broader class of psychoactive substances. Its systematic name reflects its complex structure, which includes both phenethyl and piperazine groups. The chemical formula for 1-Phenethyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione is C22H25N3O2C_{22}H_{25}N_{3}O_{2} with a molecular weight of approximately 365.45 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-Phenethyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione typically involves several multi-step organic reactions. A common synthetic pathway includes:

  1. Condensation Reaction: The reaction begins with the condensation of substituted succinic anhydride with an appropriate amine, such as 4-phenylpiperazine.
  2. Cyclization: Following the condensation, cyclization occurs to form the pyrrolidine ring.
  3. Purification: The final product is purified through crystallization or chromatography techniques.

Specific synthetic pathways have been documented in patent literature, which detail variations aimed at enhancing efficacy against neurological disorders .

Molecular Structure Analysis

Structure and Data

The molecular structure of 1-Phenethyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione features a pyrrolidine core substituted at the 3-position by a phenethyl group and at the 1-position by a piperazine derivative. Key structural characteristics include:

  • Pyrrolidine Ring: A five-membered ring containing nitrogen.
  • Piperazine Moiety: A six-membered ring with two nitrogen atoms.

The compound's three-dimensional conformation can significantly influence its biological activity, particularly its interaction with receptor sites in the brain .

Chemical Reactions Analysis

Reactions and Technical Details

The reactivity of 1-Phenethyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione can be attributed to its functional groups. Potential chemical reactions include:

  1. Nucleophilic Substitution: The nitrogen atoms in the piperazine ring can participate in nucleophilic substitution reactions.
  2. Electrophilic Aromatic Substitution: The aromatic phenyl groups may undergo electrophilic substitution under specific conditions.

Preliminary studies indicate that this compound exhibits significant biological activity, particularly as a potential neuroprotective agent.

Mechanism of Action

Process and Data

The mechanism of action for 1-Phenethyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione is not fully elucidated but is believed to involve modulation of neurotransmitter systems. Key points include:

  • Interaction with Receptors: The compound may interact with serotonin and dopamine receptors, influencing mood and cognitive functions.
  • Neuroprotective Effects: Initial studies suggest it may protect neuronal cells from damage due to oxidative stress or excitotoxicity.

Further pharmacological evaluations are necessary to clarify its exact mechanisms and therapeutic potential .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 1-Phenethyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione include:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but may have limited solubility in water.

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant data on its pharmacokinetics (absorption, distribution, metabolism, excretion) are still under investigation .

Applications

Scientific Uses

The potential applications of 1-Phenethyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione are primarily in the field of neuropharmacology. It shows promise for:

  1. Neuroprotective Agent: Investigated for its ability to protect neurons from damage.
  2. Anticonvulsant Activity: Preliminary studies suggest potential efficacy in treating seizure disorders.
  3. Psychiatric Disorders: Its interaction with neurotransmitter systems positions it as a candidate for further research into treatments for depression and anxiety.
Introduction to Pyrrolidine-2,5-dione Derivatives in CNS Drug Discovery

Therapeutic Context: Multifactorial CNS Disorders and Unmet Needs

Central Nervous System (CNS) disorders such as epilepsy, depression, and neuropathic pain represent a significant global health burden due to their complex pathophysiology and high prevalence of treatment resistance. Approximately 30% of epilepsy patients exhibit drug-resistant epilepsy (DRE), rendering conventional antiseizure medications ineffective [10]. Similarly, depression remains inadequately managed by mono-target antidepressants in a substantial subset of patients. These therapeutic gaps stem from the multifactorial nature of these disorders, involving dysregulation of multiple neurotransmitter systems (GABA, serotonin, dopamine), ion channels (voltage-gated sodium/calcium channels), and receptors (TRPV1, 5-HT₁A) [3] [7] [10]. The limitations of single-target pharmacotherapy have intensified the search for innovative compounds capable of simultaneously modulating several pathological mechanisms, thereby offering enhanced efficacy and broader therapeutic coverage.

Rationale for Multi-Target Ligand Development in Neuropsychopharmacology

The development of Multi-Target Ligands (MTLs) represents a paradigm shift in neuropsychopharmacology, addressing the inherent limitations of single-pathway modulation. Hybrid molecules integrate pharmacophores from distinct bioactive compounds into a single chemical entity, enabling synergistic interactions with complementary targets. For instance:

  • TRPV1 antagonism combined with sodium channel blockade may suppress neuronal hyperexcitability in both epilepsy and neuropathic pain [10].
  • Serotonin transporter (SERT) inhibition coupled with 5-HT₁A/D₂ receptor modulation could enhance antidepressant efficacy while accelerating onset of action [4].Pyrrolidine-2,5-dione (succinimide) derivatives exemplify this strategy, as their chemical flexibility permits strategic incorporation of arylpiperazine, phenethyl, or other pharmacophores known to engage diverse CNS targets. This design approach aims to achieve superior therapeutic outcomes compared to drug combinations, minimizing polypharmacy-related risks such as drug-drug interactions and poor adherence [3] [10].

Structural Evolution of Pyrrolidine-2,5-dione Scaffolds in Anticonvulsant and Antidepressant Research

The pyrrolidine-2,5-dione scaffold has undergone systematic structural optimization to enhance target engagement and blood-brain barrier penetration. Key evolutionary stages include:

  • First-generation derivatives: Simple N-substituted pyrrolidine-2,5-diones demonstrated modest GABAergic activity but limited efficacy in seizure models [3].
  • Second-generation hybrids: Introduction of arylpiperazine moieties at the C3 position (e.g., 1-(4-phenylphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione) significantly improved potency in maximal electroshock (MES) and pentylenetetrazole (scPTZ) seizure models. These compounds exhibited ED₅₀ values as low as 16.13 mg/kg in MES tests, surpassing reference drugs like valproate [3] [6].
  • Third-generation targeted modulators: Incorporation of phenethyl groups at the N1 position and arylpiperazines at C3 yielded compounds like 1-Phenethyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione (Molecular Weight: 363.45 g/mol, Formula: C₂₂H₂₅N₃O₂) [1] and its pyridine analogs (e.g., 1-Phenethyl-3-(4-(pyridin-2-yl)piperazin-1-yl)pyrrolidine-2,5-dione, MW: 364.44 g/mol) [9]. These modifications enhanced affinity for serotonin/dopamine receptors and ion channels while maintaining anticonvulsant efficacy [4] [9] [10].

Table 1: Structural and Molecular Characteristics of Key Pyrrolidine-2,5-dione Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS NumberKey Structural Features
1-Phenethyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dioneC₂₂H₂₅N₃O₂363.45Not specifiedN1-phenethyl, C3-phenylpiperazine
1-Phenyl-3-(phenylamino)pyrrolidine-2,5-dioneC₁₆H₁₄N₂O₂266.2927036-49-3N1-phenyl, C3-anilino
1-Phenethyl-3-(4-(pyridin-2-yl)piperazin-1-yl)pyrrolidine-2,5-dioneC₂₁H₂₄N₄O₂364.44Not specifiedN1-phenethyl, C3-pyridylpiperazine

Pharmacological studies reveal critical structure-activity relationships (SAR):

  • Phenethyl at N1: Increases lipophilicity and enhances blood-brain barrier penetration compared to smaller N-alkyl groups [1] [10].
  • 4-Phenylpiperazine at C3: Confers dual affinity for serotonin receptors (5-HT₁A) and dopamine D₂ receptors, broadening therapeutic potential in depression and psychosis [4] [9].
  • Electron-withdrawing phenyl substituents: Improve anticonvulsant potency in MES models (e.g., 3,4-dichlorophenyl analogs show ED₅₀ values <20 mg/kg) [3] [6].

Table 2: Evolution of Pyrrolidine-2,5-dione Derivatives in CNS Drug Discovery

GenerationRepresentative ModificationsPrimary Biological TargetsTherapeutic ApplicationsKey Advantages
FirstN-alkyl, N-arylGABA-AT, voltage-gated Na⁺ channelsBroad-spectrum anticonvulsantsModerate efficacy in MES/scPTZ models
SecondC3-arylpiperazine, C3-heteroaryl5-HT₁A, SERT, D₂ receptorsAnticonvulsant/antidepressant hybridsEnhanced potency (ED₅₀ <50 mg/kg)
ThirdN1-phenethyl + C3-arylpiperazineMulti-target: TRPV1, Nav, Cav1.2Drug-resistant epilepsy, neuropathic painBalanced target engagement, improved BBB penetration

Current research focuses on optimizing these hybrids for multimodal mechanisms, exemplified by compounds like KA-104, which integrates TRPV1 antagonism with sodium/calcium channel blockade [10]. This iterative structural refinement underscores the pyrrolidine-2,5-dione scaffold’s versatility in addressing the complexity of CNS disorders through rational pharmacophore hybridization.

Properties

Product Name

1-Phenethyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione

IUPAC Name

1-(2-phenylethyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione

Molecular Formula

C22H25N3O2

Molecular Weight

363.5 g/mol

InChI

InChI=1S/C22H25N3O2/c26-21-17-20(22(27)25(21)12-11-18-7-3-1-4-8-18)24-15-13-23(14-16-24)19-9-5-2-6-10-19/h1-10,20H,11-17H2

InChI Key

BNFHWOIORKQQEI-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2CC(=O)N(C2=O)CCC3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)CCC3=CC=CC=C3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.